(1-Cyclobutylvinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclobutylvinyl)benzene is an organic compound with the molecular formula C12H14 It is a derivative of benzene, where a cyclobutylvinyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutylvinyl)benzene typically involves the reaction of cyclobutylmethyl chloride with a suitable base to form the cyclobutylvinyl intermediate, which is then reacted with benzene under Friedel-Crafts alkylation conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutylvinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl-substituted benzene.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
(1-Cyclobutylvinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclobutylvinyl)benzene involves its interaction with various molecular targets and pathways. The cyclobutylvinyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in studying molecular interactions and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylbenzene: Similar structure but lacks the vinyl group.
Vinylbenzene (Styrene): Contains a vinyl group but lacks the cyclobutyl group.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
(1-Cyclobutylvinyl)benzene is unique due to the presence of both a cyclobutyl and a vinyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-cyclobutylethenylbenzene |
InChI |
InChI=1S/C12H14/c1-10(12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,12H,1,5,8-9H2 |
InChI Key |
SZLQQXGZBKFXBV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.